Hyprolose

Catalog No.
S530259
CAS No.
9004-64-2
M.F
M. Wt
806.937
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hyprolose

CAS Number

9004-64-2

Product Name

Hyprolose

IUPAC Name

Cellulose, 2-hydroxypropyl ether

Molecular Weight

806.937

Solubility

Soluble in DMSO

Synonyms

Hyprolose; HPC-L; L-Hpc; Hyprolosum; Oxypropylated cellulose; PM 50;

Description

The exact mass of the compound Hyprolose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Applications in Life Sciences

  • Cell Culture: Hyprolose is employed as a thickening agent in cell culture media. It enhances viscosity, preventing cells from adhering to the culture vessel walls and ensuring their suspension for optimal growth and proliferation [].
  • Drug Delivery: Due to its gel-forming properties, hyprolose is utilized in the development of controlled-release drug delivery systems. It allows for sustained and targeted drug release, improving therapeutic efficacy and reducing side effects [].
  • Tissue Engineering: Hyprolose serves as a scaffold material in tissue engineering due to its biocompatibility and ability to mimic the extracellular matrix. This enables cell attachment, proliferation, and differentiation, promoting tissue regeneration [].

Applications in Biotechnology

  • Protein Purification: Hyprolose is implemented in protein purification techniques like aqueous two-phase partitioning. It facilitates separation based on differential partitioning of proteins between two immiscible aqueous phases [].
  • Enzyme Immobilization: Hyprolose can be used to immobilize enzymes, creating biocatalysts for various applications. Immobilization enhances enzyme stability and reusability, streamlining industrial processes [].
  • Chromatography: Hyprolose finds application as a stationary phase in certain chromatographic techniques for separating biomolecules. Its hydrophilic nature allows for interaction with biomolecules based on their polarity [].

Hyprolose, also known as hydroxypropyl cellulose, is a semisynthetic polymer derived from cellulose through a process of etherification. It appears as a white or off-white powder and is characterized by its solubility in both water and organic solvents. The compound is primarily used in pharmaceutical and cosmetic formulations due to its biocompatibility and ability to form viscous solutions that stabilize and thicken liquids. Hyprolose is commonly employed as an excipient in drug formulations, serving functions such as a binder, thickener, and film-former .

The mechanism of action of HPC depends on its application. In pharmaceuticals, HPC functions as:

  • Excipient: Binds ingredients in tablets, capsules, and other dosage forms.
  • Thickener: Increases viscosity of solutions and suspensions [].
  • Suspending Agent: Prevents solid particles from settling in liquid formulations [].
  • Ophthalmic Lubricant: Provides lubrication and protection for the eye.

The specific mechanism behind each function involves the formation of hydrogen bonds between water molecules and the hydroxyl groups on the HPC chain, influencing viscosity and interaction with other ingredients [].

HPC is generally considered non-toxic and non-irritating []. However, some potential hazards include:

  • Inhalation: Dust inhalation may cause irritation to the respiratory tract [].
  • Combustibility: HPC is combustible but not readily flammable [].

Hyprolose exhibits several biological activities that make it valuable in medical applications. It acts as a topical protectant and ophthalmic vehicle, stabilizing the precorneal tear film and prolonging tear film breakup time in patients with dry eye syndromes. Its lubricating properties help alleviate symptoms such as dryness, burning, and irritation in the eyes . Additionally, hyprolose is considered physiologically inert, meaning it does not undergo significant metabolism within the body and is excreted unchanged .

The synthesis of hyprolose can be summarized in the following steps:

  • Preparation of Alkali Cellulose: Cellulose is treated with sodium hydroxide to create alkali cellulose.
  • Etherification: The alkali cellulose is then reacted with propylene oxide under controlled temperature and pressure conditions.
  • Purification: The resulting product is purified through washing and drying processes to remove any unreacted materials and solvents.

This method allows for control over the degree of substitution and molecular weight of the final product, which can be tailored for specific applications .

Hyprolose has a wide range of applications across various industries:

  • Pharmaceuticals: Used as an excipient in tablet formulations, eye drops (e.g., Lacrisert), and other drug delivery systems.
  • Cosmetics: Acts as a thickener, emulsifier, and stabilizer in products such as shampoos, lotions, and creams.
  • Food Industry: Classified under E463, it serves as a food additive for thickening and stabilizing food products .
  • Book Conservation: Employed in products like Cellugel for preserving leather book covers affected by deterioration.

Research indicates that hyprolose interacts favorably with other ingredients in formulations. For instance, it enhances the viscosity of solutions without forming gels, allowing for smooth application in ocular products. Studies have shown that when combined with other polymers or active ingredients, hyprolose can improve stability and effectiveness while maintaining biocompatibility .

Hyprolose shares similarities with other cellulose derivatives but possesses unique characteristics that distinguish it:

Compound NameUnique Features
Hydroxypropyl MethylcelluloseHigher gelation properties; often used in food products as a thickener.
MethylcelluloseMore hydrophobic; used primarily for its thickening properties.
CarboxymethylcelluloseAnionic nature; often used for its water retention capabilities.

Hyprolose's unique combination of hydrophilic and hydrophobic properties allows it to function effectively across diverse applications while maintaining low critical solution temperature characteristics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Joubert F, Musa OM, Hodgson DR, Cameron NR. The preparation of graft copolymers of cellulose and cellulose derivatives using ATRP under homogeneous reaction conditions. Chem Soc Rev. 2014;43(20):7217-35. doi: 10.1039/c4cs00053f. Review. PubMed PMID: 25016958.
2: Lamoudi L, Chaumeil JC, Daoud K. Development of gastro intestinal sustained release tablet formulation containing acryl-EZE and pH-dependent swelling HPMC K 15 M. Drug Dev Ind Pharm. 2012 May;38(5):515-20. doi: 10.3109/03639045.2011.620966. Epub 2011 Oct 7. Review. PubMed PMID: 21978389.
3: Friedman NJ. Impact of dry eye disease and treatment on quality of life. Curr Opin Ophthalmol. 2010 Jul;21(4):310-6. doi: 10.1097/ICU.0b013e32833a8c15. Review. PubMed PMID: 20467319.
4: Wander AH, Koffler BH. Extending the duration of tear film protection in dry eye syndrome: review and retrospective case series study of the hydroxypropyl cellulose ophthalmic insert. Ocul Surf. 2009 Jul;7(3):154-62. Review. PubMed PMID: 19635248.
5: Nakano M. From physical pharmacy to clinical pharmacology. Yakugaku Zasshi. 2005 Apr;125(4):337-47. Review. PubMed PMID: 15802879.
6: Damien G, Huet de Barochez B, Schiavi P. Galenic development and pharmacokinetic profile of indapamide sustained release 1.5 mg. Clin Pharmacokinet. 1999;37 Suppl 1:13-9. Review. PubMed PMID: 10491729.
7: Soskolne WA. Subgingival delivery of therapeutic agents in the treatment of periodontal diseases. Crit Rev Oral Biol Med. 1997;8(2):164-74. Review. PubMed PMID: 9167091.
8: Rodu B, Mattingly G. Oral mucosal ulcers: diagnosis and management. J Am Dent Assoc. 1992 Oct;123(10):83-6. Review. PubMed PMID: 1401597.

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